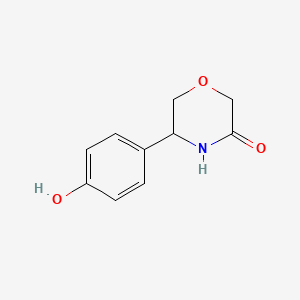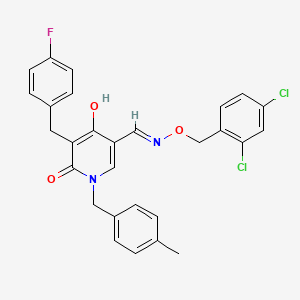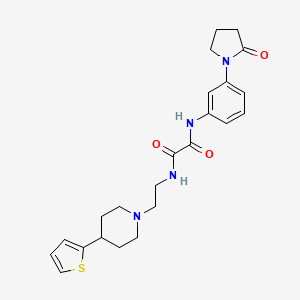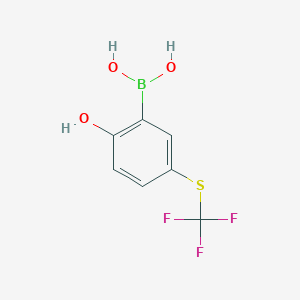
5-(4-Hydroxyphenyl)morpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to “5-(4-Hydroxyphenyl)morpholin-3-one” involves diverse chemical reactions. For example, the synthesis of related morpholine derivatives has been achieved through methods such as the reaction of 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, characterized by NMR, IR, and Mass spectral studies, and confirmed by single crystal X-ray diffraction studies (Mamatha S.V et al., 2019). Another approach involves the one-pot synthesis of 5-(1-hydroxyalkyl)tetrazoles from N-Morpholinomethyl-5-lithiotetrazole, showing broad substrate scope and functional group tolerance (Panagiotis D Alexakos, D. Wardrop, 2019).
Molecular Structure Analysis
The molecular structure of related morpholine compounds has been elucidated through techniques such as single crystal X-ray diffraction, revealing specific lattice parameters and confirming the monoclinic system of these molecules (Mamatha S.V et al., 2019).
Chemical Reactions and Properties
Morpholine derivatives participate in a variety of chemical reactions, leading to the synthesis of compounds with potential biological activities. For instance, the formation of 5-(1-hydroxyalkyl)tetrazoles involves the addition to ketones and aldehydes, displaying a wide range of functional group compatibility (Panagiotis D Alexakos, D. Wardrop, 2019).
Physical Properties Analysis
While specific details on the physical properties of “5-(4-Hydroxyphenyl)morpholin-3-one” are not provided, related research on morpholine derivatives, such as their crystal structure and solubility, can offer insights into their physical characteristics. For example, the crystal structure analysis provides information on lattice parameters and molecular conformation (Mamatha S.V et al., 2019).
Chemical Properties Analysis
The chemical properties of morpholine derivatives, including “5-(4-Hydroxyphenyl)morpholin-3-one”, are often determined by their functional groups and molecular structure. These properties influence their reactivity, interaction with biological targets, and potential as precursors in synthetic chemistry. The reported syntheses and characterizations indicate a range of reactivities and functionalities, such as antibacterial, antioxidant, and anti-TB activities, which are attributed to their specific chemical structures (Mamatha S.V et al., 2019).
Scientific Research Applications
Neurokinin-1 Receptor Antagonists
5-(4-Hydroxyphenyl)morpholin-3-one derivatives have been studied for their potential as neurokinin-1 (NK-1) receptor antagonists. These compounds demonstrate efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression. For instance, a particular derivative, 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, has shown high affinity and oral activity as an h-NK(1) receptor antagonist (Harrison et al., 2001).
Antimicrobial and Antibacterial Activity
Certain derivatives of 5-(4-Hydroxyphenyl)morpholin-3-one exhibit significant antimicrobial and antibacterial properties. For example, 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine has shown remarkable anti-TB activity and superior anti-microbial activity in studies (Mamatha S.V et al., 2019).
Synthesis and Structural Analysis
The synthesis and structural analysis of various 5-(4-Hydroxyphenyl)morpholin-3-one derivatives provide insights into their potential applications in scientific research. For instance, the synthesis of N-Morpholinomethyl-5-lithiotetrazole, which is used for the one-pot synthesis of 5-(1-hydroxyalkyl)tetrazoles, showcases the versatility of these compounds in chemical synthesis (Alexakos & Wardrop, 2019).
Oxidation Inhibition
Compounds like 4-(2-hydroxyphenyl)-2-(morpholin-4-yl)-1,3-thiazole have been studied for their role in inhibiting the oxidation of minerals like chalcopyrite, indicating potential applications in material science and mineral processing (Chirita et al., 2020).
Spectroscopic Properties
The spectroscopic properties of N-(2-hydroxyethyl)-morpholine derivatives have been analyzed, offering valuable data for further research and application in various scientific fields (Dega-Szafran et al., 2004).
Molecular Docking and Antibacterial Evaluation
4-alkoxy-3-arylfuran-2(5H)-ones, including 3-(4-hydroxyphenyl)-4-(2-morpholinoethoxy)furan-2(5H)-one, have been evaluated for their binding models and structure-activity relationships, revealing their potential as tyrosyl-tRNA synthetase inhibitors with antibacterial effects (Xiao et al., 2011).
Safety and Hazards
The safety data sheet for a related compound, morpholin-3-one, suggests that it may cause skin irritation, allergic skin reactions, serious eye damage, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin and eyes .
properties
IUPAC Name |
5-(4-hydroxyphenyl)morpholin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-8-3-1-7(2-4-8)9-5-14-6-10(13)11-9/h1-4,9,12H,5-6H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMCXKABAJLLJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)CO1)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Hydroxyphenyl)morpholin-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4]Quinolyl-ethylamine](/img/structure/B2494134.png)
![1-(3,4-dimethylphenyl)-5-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2494135.png)
![4-(2-Chloropyridine-4-carbonyl)-4-azatricyclo[5.2.2.0^{2,6}]undec-8-ene](/img/structure/B2494136.png)
![Ethyl 4-[[2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2494138.png)
![2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2494143.png)


![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2,6-dimethylphenyl)ethanediamide](/img/structure/B2494147.png)
![2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2494150.png)
![2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide](/img/structure/B2494152.png)



![(2,5-Dimethylphenyl){2-[(2-phenylethyl)amino]pteridin-4-yl}amine](/img/structure/B2494157.png)